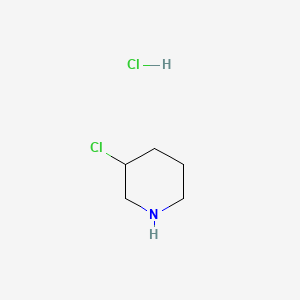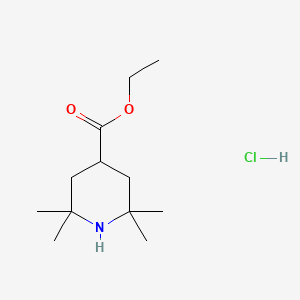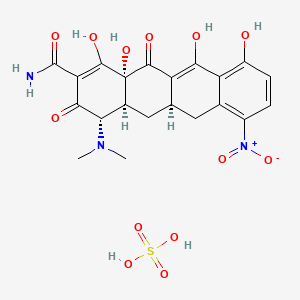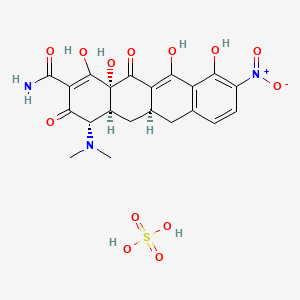
3-Chloro-piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-piperidine hydrochloride is a compound with the molecular formula C5H11Cl2N . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines, including 3-Chloro-piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Chloro-piperidine hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular weight of 156.05 g/mol .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-Chloro-piperidine hydrochloride has a molecular weight of 156.05 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 155.0268547 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Spectral Characterization
3-Chloro-piperidine hydrochloride is a derivative of piperidine, and various studies have focused on the characterization and identification of its impurities and structure. For instance, impurities in cloperastine hydrochloride, a piperidine derivative, were identified and quantified using various spectral data, including mass spectrometry and NMR (Liu et al., 2020). The molecular structure of 4-carboxypiperidinium chloride, another piperidine derivative, was characterized using single-crystal X-ray diffraction and FTIR spectrum (Szafran et al., 2007).
Pharmacological Applications
Piperidine pharmacophore-containing compounds have shown therapeutic efficacy against various diseases, including cancer. Specifically, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and evaluated as potential anti-cancer agents. Compounds in this series demonstrated significant interaction with active site residues of cancer cells and inhibited their growth, indicating their potential as therapeutic candidates (Ramalingam et al., 2022).
Antimicrobial Applications
Some derivatives of piperidine have been synthesized and evaluated for their antimicrobial activity. For example, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate antimicrobial activities against various pathogens, suggesting its potential in addressing microbial infections (Ovonramwen et al., 2019).
Interaction with DNA
Some synthesized piperidine derivatives have been investigated for their potential applications as DNA-specific fluorescent probes. A study on novel benzimidazo[1,2-a]quinolines substituted with piperidine nuclei revealed their enhanced fluorescence emission intensity when bound to ct-DNA, pointing to their potential use in DNA detection (Perin et al., 2011).
Structural Analysis and Applications
The crystal structures of various piperidine derivatives have been analyzed to understand their conformation and molecular interactions. For instance, the crystal structures of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were analyzed, showing that the piperidine ring adopts a chair conformation and highlighting the importance of such structures in molecular design (Arulraj et al., 2017).
Zukünftige Richtungen
Piperidines, including 3-Chloro-piperidine hydrochloride, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a focus of research in the future.
Eigenschaften
IUPAC Name |
3-chloropiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYUBMVOWCUQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694807 |
Source


|
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-piperidine hydrochloride | |
CAS RN |
148096-22-4 |
Source


|
| Record name | 3-Chloropiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)



